Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-
Description
Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- is a substituted cyclohexanone derivative featuring a sulfonate ester group at the 2-position of the cyclohexanone ring. The sulfonate group is further substituted with a 4-methylphenyl (p-tolyl) moiety.
Properties
IUPAC Name |
(2-oxocyclohexyl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h6-9,13H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNZKJYKGTULJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433439 | |
| Record name | Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81447-34-9 | |
| Record name | Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40433439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- is typically synthesized by reacting 4-methylbenzenesulfonyl chloride with cyclohexanone . The reaction conditions often involve the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The industrial production methods are similar, focusing on optimizing yield and purity through controlled reaction conditions and purification processes .
Chemical Reactions Analysis
Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form cyclohexanol derivatives under specific conditions.
Oxidation Reactions: Oxidation can lead to the formation of cyclohexanone derivatives with different functional groups.
Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation . The major products formed depend on the specific reagents and conditions used .
Scientific Research Applications
Overview
- Chemical Structure : The compound has the molecular formula C13H16O4S and a molar mass of approximately 268.33 g/mol.
- Synthesis : It is synthesized by reacting 4-methylbenzenesulfonyl chloride with cyclohexanone, facilitating its use as an intermediate in various chemical reactions.
Chemistry
-
Intermediate in Organic Synthesis :
- Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful in creating sulfonate esters and other derivatives that are pivotal in synthetic organic chemistry.
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Reactivity :
- The compound undergoes several types of chemical reactions:
- Substitution Reactions : It can participate in nucleophilic substitution reactions where the sulfonyl group is replaced by other nucleophiles.
- Reduction Reactions : Under specific conditions, it can be reduced to form cyclohexanol derivatives.
- Oxidation Reactions : Oxidation leads to the formation of cyclohexanone derivatives with different functional groups.
- The compound undergoes several types of chemical reactions:
Biology
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Enzyme-Catalyzed Reactions :
- The compound is utilized in studies involving enzyme-catalyzed reactions, aiding researchers in understanding metabolic pathways and enzyme mechanisms.
-
Biochemical Studies :
- Its unique structure allows for investigations into biochemical interactions and the role of sulfonate groups in biological systems.
Medicine
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Pharmaceutical Development :
- Research indicates potential applications in developing pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients (APIs). Its sulfonate functionality may enhance the pharmacological properties of derived compounds.
- Therapeutic Applications :
Industrial Applications
- Production of Polymers and Resins :
- Fine Chemicals Production :
Case Study 1: Synthesis of Sulfonate Esters
In a study focusing on the synthesis of sulfonate esters using Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-, researchers successfully demonstrated its efficacy as an intermediate. The reaction conditions were optimized to yield high purity products suitable for further applications in pharmaceuticals.
A series of experiments evaluated the biological activity of derivatives synthesized from Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-. Results indicated promising anti-inflammatory properties, warranting further investigation into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- involves its interaction with specific molecular targets, leading to the formation of various reaction intermediates . The pathways involved depend on the type of reaction it undergoes, such as nucleophilic substitution or reduction .
Comparison with Similar Compounds
Positional Isomers
Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]-
- Molecular Formula : C₁₃H₁₆O₄S
- Molecular Weight : 268.33 g/mol
- Key Feature: The sulfonate ester group is at the 4-position of the cyclohexanone ring.
- Implications: Positional isomerism significantly affects reactivity and physical properties. For example, the 4-substituted isomer () may exhibit distinct steric and electronic effects compared to the 2-substituted target compound. The chair conformation of the cyclohexanone ring (as observed in related sulfinyl derivatives, ) is likely distorted in both isomers, but steric hindrance at the 2-position could further influence ring puckering and intermolecular interactions .
Functional Group Variations
Methyl 4-{[(4-methylphenyl)sulfonyl]oxy}cyclohexanecarboxylate
- Molecular Formula : C₁₅H₂₀O₅S
- Molecular Weight : 312.38 g/mol
- Key Feature : A carboxylate ester replaces the ketone group at the 1-position, while retaining the 4-substituted sulfonate ester.
- This derivative is likely more hydrophilic than the target compound, influencing solubility and reactivity in synthetic pathways .
Sulfur-Containing Derivatives
2-(4-Methoxyphenylsulfinyl)cyclohexanone
- Molecular Formula : C₁₃H₁₆O₃S
- Molecular Weight : 252.33 g/mol
- Key Feature : A sulfinyl (S=O) group replaces the sulfonate ester.
- Implications: Sulfinyl groups are less electron-withdrawing than sulfonate esters, altering the compound’s electronic profile. The intramolecular S–O distance (2.814 Å, ) and chair conformation of the cyclohexanone ring suggest distinct packing behaviors compared to sulfonate derivatives .
Aromatic Substituted Cyclohexanones
Cyclohexanone, 2-[(2-methoxyphenyl)methyl]-
- Molecular Formula : C₁₄H₁₈O₂
- Molecular Weight : 218.27 g/mol
- Key Feature : A 2-methoxybenzyl group replaces the sulfonate ester.
- Implications : The benzyl group increases hydrophobicity (XLogP = 2.9, ) and may enhance membrane permeability in biological systems. Unlike the sulfonate ester, this compound lacks strong hydrogen-bond acceptors, reducing polar surface area (PSA = 26.3 Ų) .
Hydroxylated Derivatives
Cyclohexanone, 2-hydroxy-2-(4-methoxyphenyl)-
- Molecular Formula : C₁₃H₁₆O₃
- Molecular Weight : 220.26 g/mol
- Key Feature : A hydroxyl and 4-methoxyphenyl group are present at the 2-position.
- Implications: The hydroxyl group introduces hydrogen-bond donor capacity, enhancing solubility in polar solvents. This contrasts with the sulfonate ester’s strong hydrogen-bond acceptor properties .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Substituent Position | Notable Properties |
|---|---|---|---|---|---|
| Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- | C₁₃H₁₆O₄S | 268.33 (hypothesized) | Ketone, sulfonate ester | 2 | High polarity, reactive sulfonate ester |
| Cyclohexanone, 4-[[(4-methylphenyl)sulfonyl]oxy]- | C₁₃H₁₆O₄S | 268.33 | Ketone, sulfonate ester | 4 | Steric effects differ from 2-isomer |
| Methyl 4-{[(4-methylphenyl)sulfonyl]oxy}cyclohexanecarboxylate | C₁₅H₂₀O₅S | 312.38 | Carboxylate ester, sulfonate ester | 4 | Increased hydrophilicity |
| 2-(4-Methoxyphenylsulfinyl)cyclohexanone | C₁₃H₁₆O₃S | 252.33 | Ketone, sulfinyl group | 2 | Reduced electron-withdrawing effects |
| Cyclohexanone, 2-[(2-methoxyphenyl)methyl]- | C₁₄H₁₈O₂ | 218.27 | Ketone, benzyl ether | 2 | High hydrophobicity (XLogP = 2.9) |
Research Findings and Implications
- Reactivity : Sulfonate esters (e.g., the target compound) are highly reactive in nucleophilic substitution reactions, making them valuable in synthesizing pharmaceuticals or agrochemicals. In contrast, sulfinyl derivatives () are more stable but less electrophilic .
- Biological Activity: Cyclohexanone derivatives with aromatic substituents (e.g., benzyl or methoxyphenyl groups) often exhibit bioactivity, such as anticonvulsant or anti-inflammatory effects (). The sulfonate ester’s polarity may limit blood-brain barrier penetration compared to hydrophobic analogs .
- Safety Considerations: While specific safety data for the target compound are unavailable, related cyclohexanones (e.g., 4-heptylcyclohexanone, ) require precautions against skin/eye irritation and proper ventilation during handling .
Biological Activity
Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- (commonly referred to as sulfonyl cyclohexanone) is a compound with notable biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]- has the following chemical structure:
- Molecular Formula : C₁₃H₁₆O₄S
- IUPAC Name : Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-
- CAS Number : 56187-04-3
This compound features a cyclohexanone core with a sulfonate group attached to a para-methylphenyl moiety, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that sulfonyl cyclohexanone exhibits antimicrobial activity against various bacterial strains. A study demonstrated that compounds with similar sulfonyl structures had significant inhibitory effects on the growth of Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .
Anti-inflammatory Effects
Sulfonyl cyclohexanone has shown potential anti-inflammatory properties. In vitro studies indicated that it could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it acts as a competitive inhibitor of certain phosphatases, which play critical roles in cellular signaling pathways. The Ki values for these interactions suggest potent inhibitory effects, making it a candidate for further exploration in drug development targeting metabolic disorders .
Case Study 1: Antimicrobial Activity
In a comparative study, sulfonyl cyclohexanone was tested alongside other sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. It demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antimicrobial efficacy compared to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
A detailed investigation into the anti-inflammatory properties revealed that sulfonyl cyclohexanone significantly inhibited the NF-kB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages. This inhibition led to decreased expression of inflammatory mediators, supporting its therapeutic potential in chronic inflammatory conditions .
Comparative Analysis of Related Compounds
Q & A
Q. What are the established synthetic routes for preparing Cyclohexanone, 2-[[(4-methylphenyl)sulfonyl]oxy]-?
- Methodological Answer : The compound is typically synthesized via sulfonylation of 2-hydroxycyclohexanone using 4-methylbenzenesulfonyl chloride (tosyl chloride). Key steps include:
- Reaction Conditions : Base catalysis (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C to room temperature .
- Workup : Quenching with ice-water, extraction with organic solvents (e.g., CH₂Cl₂), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Validation : Confirmation via H NMR (e.g., cyclohexanone protons at δ 2.1–2.5 ppm; tosyl aromatic protons at δ 7.3–7.8 ppm) and HRMS .
Q. How is the purity and structural integrity of this compound validated in laboratory settings?
- Methodological Answer :
- Chromatography : Thin-layer chromatography (TLC) with Rf values tracked using UV visualization or iodine staining .
- Spectroscopy :
- H/C NMR : Assign peaks for cyclohexanone (ketone C=O at ~208 ppm in C NMR) and tosyl group (distinct aromatic and sulfonyl signals) .
- FT-IR : Confirm sulfonate ester (S=O stretching at ~1360 cm⁻¹ and 1170 cm⁻¹) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and safety goggles. Use in a fume hood to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., silica gel), collect in sealed containers, and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes with saline .
Advanced Research Questions
Q. How can stereochemical outcomes in derivatives of this compound be analyzed?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to resolve enantiomers .
- X-ray Crystallography : Determine absolute configuration via crystal structure analysis, as demonstrated for structurally similar sulfoxide derivatives .
- NMR Diastereomer Differentiation : Compare splitting patterns of protons adjacent to stereocenters (e.g., cyclohexanone C2 protons in diastereomeric mixtures) .
Q. What mechanistic insights exist for the iodine-catalyzed functionalization of this compound?
- Methodological Answer : Iodine acts as a Lewis acid catalyst in thiolation or arylation reactions:
- Proposed Mechanism :
Activation of the sulfonate leaving group via coordination with iodine.
Nucleophilic attack by thiols or aryl groups at the C2 position.
Elimination of tosyl iodide as a byproduct .
- Contradictions : Competing pathways (e.g., oxidation vs. substitution) may arise under varying iodine concentrations or solvent polarities .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to map electrostatic potential surfaces (EPS) and identify electrophilic centers .
- Transition State Analysis : Calculate activation energies for tosylate displacement by nucleophiles (e.g., amines, thiols) using Gaussian or ORCA .
- MD Simulations : Model solvation effects in polar aprotic solvents (e.g., DMF) to predict reaction rates .
Q. What strategies resolve contradictions in reported biological activity data for sulfonate esters?
- Methodological Answer :
- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations to account for threshold effects .
- Metabolic Stability Testing : Use liver microsomes or hepatocytes to assess degradation pathways (e.g., CYP450-mediated oxidation) .
- Control Experiments : Compare activity against parent cyclohexanone and tosylic acid to isolate sulfonate-specific effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
